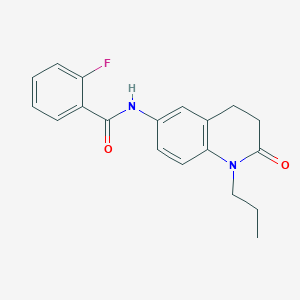

2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

2-Fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule featuring a benzamide scaffold substituted with a fluorine atom at the ortho (2-) position of the aromatic ring. The compound’s core structure includes a tetrahydroquinoline moiety with a propyl group at position 1 and a ketone at position 2. The fluorine substituent likely enhances electronegativity and metabolic stability compared to bulkier or less electronegative groups .

Properties

IUPAC Name |

2-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-2-11-22-17-9-8-14(12-13(17)7-10-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQHQYKRTJBXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Formation of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, where the amine group of the tetrahydroquinoline reacts with a benzoyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinolines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 50 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Tetrahydroquinoline derivatives have been explored for their anticancer potential. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results in vitro against different cancer cell lines .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel heterocyclic compounds through various chemical reactions such as Suzuki-Miyaura cross-coupling and Steglich esterification. These reactions utilize palladium or nickel catalysts to form complex structures that can further be modified for enhanced biological activity .

Drug Development

The unique structure of 2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide allows it to be used as a lead compound in drug discovery programs aimed at developing new therapeutic agents for infectious diseases and cancer treatment .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various tetrahydroquinoline derivatives, including this compound. The results indicated that modifications to the benzamide moiety significantly influenced antibacterial activity, with some derivatives outperforming standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of tetrahydroquinoline derivatives, the compound was tested against human cancer cell lines. The findings revealed that certain structural modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with the target. The benzamide group can further stabilize the interaction through additional hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated based on F740-0212’s formula (C₁₉H₁₉ClN₂O₂) by replacing Cl (35.45 g/mol) with F (19.00 g/mol).

Key Observations :

- The 4-butoxy group in F740-0085 increases lipophilicity (higher molecular weight and logP), which may enhance membrane permeability but reduce aqueous solubility . Halogenated analogs (fluoro, chloro) exhibit distinct electronic profiles: fluorine’s electronegativity could strengthen hydrogen bonding, while chlorine’s polarizability might enhance van der Waals interactions .

- Availability: Limited availability (e.g., 1–8 mg) suggests these compounds are research-grade screening molecules, possibly optimized for early-stage drug discovery .

Hypothetical Pharmacological Implications

While direct activity data are absent, structural analogs provide clues:

- Chloro vs. Fluoro : Chlorine’s larger size in F740-0212 might improve target affinity in hydrophobic pockets, whereas fluorine’s electronegativity could optimize interactions with polar residues.

- Butoxy vs. Methyl : The butoxy chain in F740-0085 may extend into solvent-exposed regions, reducing off-target effects but increasing synthetic complexity .

Biological Activity

2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 372.48 g/mol

- CAS Number : Not specified in the sources.

The presence of a fluorine atom and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds related to tetrahydroquinoline derivatives exhibit significant anticancer activities. For instance, a related compound demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects. The mechanism of action is thought to involve:

- Inhibition of key signaling pathways associated with cell growth and survival.

- Induction of apoptosis in cancer cells through modulation of Bcl-2 family proteins.

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been studied for their neuroprotective properties. Research indicates that these compounds may interact with neurotransmitter systems, particularly:

- Glutamate receptors , which play a crucial role in neurodegenerative diseases.

- Dopaminergic pathways , potentially offering therapeutic benefits for conditions like Parkinson's disease.

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : The compound may bind to specific receptors involved in cancer progression and neuronal signaling.

- Enzyme Inhibition : It could inhibit enzymes that facilitate tumor growth or neurodegeneration.

- Modulation of Gene Expression : The compound may alter the expression of genes involved in apoptosis and cell cycle regulation.

Study 1: Anticancer Activity

A study investigating the effects of tetrahydroquinoline derivatives on breast cancer cells reported a significant reduction in cell viability at concentrations above 10 µM. The study suggested that these compounds could serve as lead candidates for developing new anticancer therapies.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 20 |

Study 2: Neuroprotection

In a model of neurodegeneration induced by glutamate toxicity, treatment with tetrahydroquinoline derivatives resulted in reduced neuronal cell death. The study highlighted the potential for these compounds to protect against excitotoxicity.

| Treatment | Neuronal Survival (%) |

|---|---|

| Control | 30 |

| Compound A | 60 |

| Compound B | 75 |

Q & A

Basic: What are the recommended synthetic routes for this compound under green chemistry conditions?

Methodological Answer:

A solvent-free, microwave-assisted Fries rearrangement is a validated approach for synthesizing fluorinated benzamide derivatives. This method minimizes solvent waste and enhances reaction efficiency. For example, heterocyclic amides can be transformed into structurally related intermediates (e.g., 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide) under catalyst-free conditions, achieving high yields with reduced energy consumption . Optimization of microwave power (typically 100–300 W) and reaction time (10–30 minutes) is critical to avoid decomposition.

Basic: How is the crystal structure of this compound determined and refined?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELXL (part of the SHELX suite) is widely used for refinement, leveraging iterative least-squares algorithms to model atomic positions and thermal parameters. For example, fluorobenzamide derivatives (e.g., 2-fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide) are refined to R-factors < 0.06 using SHELXL, with disorder handled via split-atom models . Visualization tools like Mercury CSD aid in analyzing packing patterns and hydrogen-bonding networks .

Advanced: How can computational methods predict the physicochemical properties of this benzamide derivative?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) and Quantitative Structure-Property Relationship (QSPR) models are employed. For instance:

- DFT : Optimizes geometry and calculates dipole moments, electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- QSPR : Correlates descriptors (e.g., logP, polar surface area) with experimental solubility or permeability using neural networks .

Validation against experimental data (e.g., melting points, NMR shifts) is essential to ensure model accuracy.

Advanced: How can researchers address discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or basis-set limitations in simulations. Strategies include:

- Experimental Cross-Validation : Compare NMR (¹H/¹³C), IR, and mass spectrometry data with multiple computational methods (e.g., DFT vs. Hartree-Fock).

- Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to adjust for dielectric effects .

- Dynamic Effects : Use molecular dynamics (MD) simulations to account for temperature-dependent conformational changes.

Basic: What pharmacological activities are associated with benzamide derivatives, and how are they assessed?

Methodological Answer:

Benzamides exhibit antimicrobial, anticancer, and anti-inflammatory activities. Key assays include:

- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) via fluorescence-based assays.

- Cell Viability : Use MTT or resazurin assays to evaluate cytotoxicity in cancer cell lines .

- In Vivo Models : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent studies for lead optimization .

Advanced: What strategies optimize reaction yields for complex benzamide syntheses?

Methodological Answer:

Yield optimization requires:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for amide coupling efficiency.

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically.

- Microwave Assistance : Enhance kinetics by 5–10× compared to conventional heating, as demonstrated in solvent-free Fries rearrangements .

Advanced: How can crystallographic data resolve ambiguities in regiochemical assignments?

Methodological Answer:

Ambiguities in substituent positions (e.g., fluorine vs. methyl groups) are resolved via:

- Electron Density Maps : High-resolution (< 1.0 Å) SC-XRD data clearly differentiate atomic positions .

- Patterson Methods : Identify heavy atoms (e.g., halogens) in initial phasing steps .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to validate packing models .

Basic: What analytical techniques confirm the purity of this compound?

Methodological Answer:

- HPLC-MS : Quantify purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients.

- Elemental Analysis : Confirm stoichiometry (C, H, N) within ±0.3% of theoretical values.

- DSC/TGA : Assess thermal stability and polymorphic forms via melting point and decomposition profiles.

Advanced: How do steric and electronic effects influence the compound’s reactivity?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., tetrahydroquinolinyl groups) slow nucleophilic attacks, quantified via Tolman cone angles or molecular volume calculations.

- Electronic Effects : Electron-withdrawing fluorine atoms enhance electrophilicity at the benzamide carbonyl, measured via Hammett σ constants or NMR chemical shift perturbations (e.g., ¹⁹F NMR δ ~ -110 ppm) .

Advanced: What strategies mitigate racemization in chiral benzamide derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.